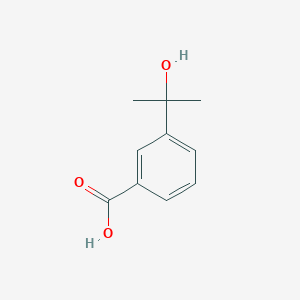

3-(2-Hydroxypropan-2-yl)benzoic acid

Description

Overview of Benzoic Acid Derivatives in Advanced Chemical Synthesis

Benzoic acid, a simple aromatic carboxylic acid consisting of a benzene (B151609) ring attached to a carboxyl group, serves as a fundamental building block in organic synthesis. preprints.orgwikipedia.org Its derivatives, which are formed by substituting one or more hydrogen atoms on the benzene ring with other functional groups, are a diverse class of compounds with wide-ranging importance in both industrial and academic research. preprints.orgresearchgate.net

The synthesis of benzoic acid derivatives can be achieved through various chemical methods. Historically and commercially, benzoic acid itself is often produced from toluene (B28343). researchgate.net From this basic structure, a vast array of derivatives can be created. For instance, functional groups can be introduced onto the aromatic ring through electrophilic aromatic substitution reactions. The carboxyl group of benzoic acid directs incoming electrophiles primarily to the meta-position. Modifications can also be made to the carboxyl group itself, such as esterification or conversion to an amide. rasayanjournal.co.in The synthesis of substituted benzoic acids is crucial for creating precursors for agrochemicals, pharmaceuticals, and dyes. researchgate.net

In the realm of medicinal chemistry, benzoic acid derivatives are prominent scaffolds for the development of new therapeutic agents. researchgate.net The benzoic acid moiety is found in numerous compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. preprints.orgrasayanjournal.co.inresearchgate.net For example, novel benzoic acid derivatives have been synthesized and evaluated as potent inhibitors of enzymes like acetylcholinesterase and carbonic anhydrase, which are targets for Alzheimer's disease treatment. nih.govsci-hub.se Furthermore, researchers have designed and synthesized a large series of benzoic acid derivatives as inhibitors of influenza neuraminidase. researchgate.net The versatility of the benzoic acid framework allows chemists to systematically modify its structure to optimize biological activity and target specific physiological pathways. preprints.org

Significance of the 3-(2-Hydroxypropan-2-yl)benzoic acid Scaffold in Medicinal and Organic Chemistry

Within the large family of benzoic acid derivatives, this compound presents a unique combination of functional groups that makes it a molecule of particular interest. This compound features a benzoic acid core with a 2-hydroxypropan-2-yl (or tertiary alcohol) group at the meta-position of the benzene ring. vulcanchem.com This specific arrangement confers both acidic properties from the carboxylic acid and hydrogen-bonding capabilities from the hydroxyl group. vulcanchem.com

Table 1: Identification Parameters of this compound

| Parameter | Value |

|---|---|

| Chemical Abstract Service (CAS) Number | 40912-34-3 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.2 g/mol |

Data sourced from vulcanchem.com

The synthesis of this compound is typically achieved through the application of organometallic chemistry. A common and efficient laboratory-scale method involves the reaction of 3-acetylbenzoic acid with a Grignard reagent, such as methylmagnesium bromide. vulcanchem.com This reaction transforms the ketone group of the starting material into the desired tertiary alcohol.

Table 2: Synthesis of this compound

| Step | Description |

|---|---|

| Precursor | 3-acetylbenzoic acid dissolved in tetrahydrofuran (B95107) (THF). |

| Reagent | Dropwise addition of methylmagnesium bromide (3 M solution) at 0°C. |

| Reaction | The mixture is heated and stirred at 70°C for 2 hours. |

| Workup | The reaction is quenched with hydrochloric acid, followed by extraction and purification. |

| Yield | This method reports a yield of approximately 76.25%. |

Data sourced from vulcanchem.com

The significance of the this compound scaffold lies in its potential as a building block in medicinal and organic chemistry. It is listed as a screening compound in chemical libraries, which indicates its utility in the search for new drug candidates. vulcanchem.com The presence of both a carboxylic acid and a tertiary alcohol group offers multiple points for further chemical modification, allowing for the creation of a library of related compounds for structure-activity relationship (SAR) studies. The benzoic acid portion provides a rigid scaffold that can position the functional groups in a well-defined spatial arrangement for interaction with biological targets. While direct biological applications of this specific molecule are still under investigation, the established importance of related hydroxybenzoic acids in pharmaceuticals and other fields underscores its potential. rasayanjournal.co.in For instance, other substituted benzoic acids are key intermediates in the synthesis of complex drugs, including antimicrobial agents. semanticscholar.org The unique structural attributes of this compound make it a valuable tool for chemists aiming to design and synthesize novel molecules with tailored properties.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-hydroxypropan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODJJXKURUDQRLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Systematic Nomenclature and Advanced Structural Analysis of 3 2 Hydroxypropan 2 Yl Benzoic Acid

IUPAC and Other Chemical Identifiers

The systematic naming and identification of chemical compounds are crucial for unambiguous communication in science. For 3-(2-Hydroxypropan-2-yl)benzoic acid, several identifiers are used to define its structure.

Below is a table summarizing the key chemical identifiers for this compound and a closely related isomer for reference.

| Identifier | This compound | 4-(2-Hydroxypropan-2-yl)benzoic acid |

| IUPAC Name | This compound | 4-(2-hydroxypropan-2-yl)benzoic acid |

| CAS Number | Not available | 3609-50-5 achemblock.com |

| Molecular Formula | C10H12O3 | C10H12O3 achemblock.com |

| SMILES | CC(C)(O)c1cccc(C(=O)O)c1 | CC(C)(O)c1ccc(C(=O)O)cc1 achemblock.com |

| InChI | InChI=1S/C10H12O3/c1-10(2,13)8-5-3-4-7(6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) | InChI=1S/C10H12O3/c1-10(2,13)8-5-3-7(4-6-8)9(11)12/h3-6,13H,1-2H3,(H,11,12) |

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of this compound are influenced by the rotational freedom around the single bonds connecting the substituents to the benzene (B151609) ring.

Conformational Analysis: The carboxylic acid group can adopt different orientations relative to the aromatic ring. Generally, for benzoic acids, two main planar conformations are considered: a cis and a trans arrangement, referring to the orientation of the hydroxyl group of the carboxyl moiety relative to the C-C bond connecting it to the ring. The planarity of the carboxylic group with the benzene ring maximizes π-electron delocalization. However, bulky ortho-substituents can force the carboxylic group out of the plane of the ring. mdpi.com In the case of this compound, the substituent is in the meta position, which is expected to have a smaller steric effect on the conformation of the carboxylic acid group compared to an ortho-substituent.

The 2-hydroxypropan-2-yl group also has rotational freedom around the C-C bond connecting it to the aromatic ring. The preferred conformation will likely be one that minimizes steric hindrance between the methyl groups and the adjacent hydrogen atom on the ring.

Stereochemical Considerations: The 2-hydroxypropan-2-yl group contains a tertiary alcohol. britannica.com The central carbon of this group is a benzylic carbon. In this specific molecule, the carbon atom of the tertiary alcohol is not a stereocenter as it is bonded to two identical methyl groups. Therefore, this compound is an achiral molecule and does not exhibit enantiomerism. The synthesis of tertiary benzylic alcohols can be achieved with high stereoselectivity when a stereogenic center is present. nih.govnih.gov

Substituent Effects on Aromatic Ring and Tertiary Alcohol Moiety

The electronic properties of the benzene ring and the reactivity of the functional groups in this compound are significantly influenced by the electronic effects of the substituents.

Carboxylic Acid Group: The carboxylic acid group (-COOH) is an electron-withdrawing group. It deactivates the aromatic ring towards electrophilic aromatic substitution. youtube.comstudymind.co.uk This deactivation occurs through both a negative inductive effect (-I) due to the high electronegativity of the oxygen atoms and a negative mesomeric or resonance effect (-M) where the π-system of the ring is delocalized towards the carbonyl group. stackexchange.com This withdrawal of electron density makes the benzene ring less nucleophilic. studymind.co.uk As a meta-directing group, it directs incoming electrophiles to the meta position. youtube.comopenstax.org

2-Hydroxypropan-2-yl Group: The 2-hydroxypropan-2-yl group consists of an alkyl group and a hydroxyl group. Alkyl groups are generally considered to be electron-donating through a positive inductive effect (+I), which increases the electron density of the aromatic ring. openstax.orglibretexts.org The hydroxyl group (-OH) can exert both a negative inductive effect (-I) due to the electronegativity of the oxygen atom and a positive mesomeric effect (+M) due to the lone pairs of electrons on the oxygen atom that can be donated to the π-system of the ring. libretexts.orglumenlearning.com In many cases, the resonance effect of the hydroxyl group is dominant, making it an activating group and an ortho-, para-director. openstax.orglibretexts.org

The electronic environment of the tertiary alcohol is also influenced by the aromatic ring and the carboxylic acid group. The benzene ring acts as a large polarizable group, and the electron-withdrawing carboxylic acid will reduce the electron density on the ring, which could slightly influence the reactivity of the tertiary alcohol.

Below is a table summarizing the expected electronic effects of the substituents.

| Substituent | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Ring Reactivity | Directing Effect |

| -COOH | -I (Electron-withdrawing) stackexchange.com | -M (Electron-withdrawing) stackexchange.com | Deactivating youtube.comstudymind.co.uk | Meta youtube.com |

| -C(CH3)2OH | +I (Electron-donating) libretexts.org | +M (Electron-donating, from -OH) libretexts.org | Activating (likely) | Ortho, Para |

Comprehensive Synthetic Methodologies for 3 2 Hydroxypropan 2 Yl Benzoic Acid

De Novo Synthesis Strategies

The de novo synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid typically commences with a benzoic acid derivative that is subsequently elaborated to introduce the 2-hydroxypropan-2-yl group.

Grignard Reagent Approaches for Tertiary Alcohol Formation

The Grignard reaction is a cornerstone of carbon-carbon bond formation and is particularly well-suited for the synthesis of tertiary alcohols. In the context of this compound synthesis, the key step is the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with the methyl ester of 3-acetylbenzoic acid.

The reaction proceeds via nucleophilic addition of the methyl group from the Grignard reagent to the electrophilic carbonyl carbon of the ketone functionality in methyl 3-acetylbenzoate. This forms a magnesium alkoxide intermediate, which upon acidic workup, yields the tertiary alcohol, methyl 3-(2-hydroxypropan-2-yl)benzoate. The ester group is less reactive than the ketone and, under controlled conditions, can remain intact during the reaction. The final step is the hydrolysis of the methyl ester to the desired carboxylic acid.

Table 1: Grignard Reaction for Tertiary Alcohol Formation

| Reactant 1 | Reactant 2 | Product |

| Methyl 3-acetylbenzoate | Methylmagnesium bromide | Methyl 3-(2-hydroxypropan-2-yl)benzoate |

Oxidative Strategies from Alkyl-substituted Precursors

While less commonly documented for this specific molecule, oxidative strategies could theoretically be employed starting from a precursor like 3-isopropylbenzoic acid. This would involve the selective oxidation of the tertiary benzylic C-H bond to a hydroxyl group. However, such oxidations can be challenging to control and may lead to over-oxidation or side reactions, making this a less favorable route compared to the Grignard approach.

Synthesis of Related Positional Isomers and Analogues

The synthetic principles applied for this compound can also be adapted for the synthesis of its positional isomers, namely 2-(2-hydroxypropan-2-yl)benzoic acid and 4-(2-hydroxypropan-2-yl)benzoic acid. The synthesis of these isomers would similarly start from the corresponding acetylbenzoic acid precursors (2-acetylbenzoic acid and 4-acetylbenzoic acid, respectively), followed by esterification and a Grignard reaction with a methylmagnesium halide.

Precursor Synthesis and Intermediate Transformations

The successful synthesis of this compound is highly dependent on the efficient preparation of its key precursor, methyl 3-acetylbenzoate.

This intermediate is typically synthesized through the Fischer esterification of 3-acetylbenzoic acid. The reaction involves heating a solution of 3-acetylbenzoic acid in methanol (B129727) with a catalytic amount of a strong acid, such as sulfuric acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of methanol is often used.

Once methyl 3-(2-hydroxypropan-2-yl)benzoate is formed via the Grignard reaction, the final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide in a mixture of water and an organic solvent, is common. The reaction initially forms the sodium salt of the carboxylic acid, which is then protonated by the addition of a strong acid to yield the final product, this compound.

Table 2: Key Intermediate Transformations

| Starting Material | Reagents | Product | Transformation |

| 3-Acetylbenzoic acid | Methanol, H₂SO₄ (cat.) | Methyl 3-acetylbenzoate | Esterification |

| Methyl 3-(2-hydroxypropan-2-yl)benzoate | 1. NaOH, H₂O/MeOH 2. HCl | This compound | Hydrolysis |

Optimization of Reaction Conditions and Yields

The optimization of the Grignard reaction is crucial for maximizing the yield and purity of the desired tertiary alcohol. Key parameters to consider include the temperature, solvent, and the stoichiometry of the Grignard reagent. The reaction is typically carried out at low temperatures to control its exothermicity and minimize side reactions. Anhydrous conditions are essential as Grignard reagents are highly reactive towards protic solvents like water.

For the esterification and hydrolysis steps, the reaction times and temperatures can be adjusted to ensure complete conversion. The purity of the final product can be enhanced through recrystallization from an appropriate solvent system. Monitoring the progress of the reactions using techniques like thin-layer chromatography (TLC) is also important for optimizing the reaction conditions and determining the point of completion.

Derivatization and Functional Group Interconversions of 3 2 Hydroxypropan 2 Yl Benzoic Acid

Esterification and Amidation Reactions of the Carboxylic Acid Group

The carboxylic acid group is a primary site for derivatization through esterification and amidation reactions. These transformations are fundamental in organic synthesis for creating esters and amides, which are prevalent in pharmaceuticals and materials science.

Esterification:

The conversion of the carboxylic acid to an ester can be achieved through several methods. The classic Fischer-Speier esterification involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. tcu.eduucla.eduyoutube.com This is an equilibrium-driven process, and to obtain high yields, the equilibrium must be shifted towards the products. tcu.edu This is typically accomplished by using an excess of the alcohol or by removing water as it is formed, for instance, through azeotropic distillation. tcu.edu

Solid acid catalysts, such as phosphoric acid-modified Montmorillonite K10 clay, offer a greener alternative to mineral acids, facilitating solvent-free esterification of substituted benzoic acids with various alcohols, including methanol (B129727) and benzyl (B1604629) alcohol. epa.govijstr.org Another common method involves the use of coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). rasayanjournal.co.inresearchgate.net This method is particularly useful for reactions under mild conditions. For example, 3-hydroxy methyl benzoate (B1203000) has been synthesized by reacting 3-hydroxybenzoic acid with methanol in the presence of concentrated sulfuric acid. rasayanjournal.co.in

Interactive Data Table: Representative Esterification Reactions of Benzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference(s) |

| Benzoic Acid | Methanol | Conc. H₂SO₄ | Excess Methanol | Reflux | Methyl Ester | tcu.edu |

| Substituted Benzoic Acids | Various Alcohols | Modified Montmorillonite K10 | Solvent-Free | Reflux | Corresponding Ester | epa.govijstr.org |

| 3-Hydroxybenzoic Acid | Aromatic/Substituted Aromatic Acid | DCC, DMAP, Pyridine | Dichloromethane | Room Temp, 8 hrs | Hybrid Ester Derivative | rasayanjournal.co.in |

| Salicylic Acid | Benzyl Chloride | N,N-diisopropylethylamine | Methylisobutylketone | 100°C, 70 min | Benzyl Ester | google.com |

| Salicylic Acid | 3-(chloromethyl)benzoyl chloride | Pyridine | Acetone | 600W Microwave, 5 min | Benzoyl Salicylate Derivative | nih.gov |

Amidation:

Amidation involves the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This reaction is of paramount importance in peptide synthesis and the creation of many drug molecules. researchgate.net Direct condensation of carboxylic acids with amines often requires high temperatures or the use of activating agents to proceed efficiently. nih.gov

Common activating agents include carbodiimides (like DCC) or the use of reagents that convert the carboxylic acid into a more reactive species, such as an acyl chloride. For instance, desired N-benzoyl-2-hydroxybenzamides have been generated by reacting salicylamide (B354443) with various acid chlorides in refluxing pyridine. nih.gov Titanium tetrachloride (TiCl₄) has been reported as an effective mediator for the direct condensation of carboxylic acids and amines, providing moderate to excellent yields under relatively mild conditions (85°C in pyridine). nih.gov This method has been shown to be effective for a wide range of substrates, including aromatic carboxylic acids. nih.gov Similarly, amides can be synthesized from alcohols and amines in a domino oxidative amidation process catalyzed by TEMPO with iron co-catalysts. lookchem.com A classic reaction is the amidization of benzoic acid with methylamine, which yields N-methylbenzamide and water. youtube.com

Interactive Data Table: Representative Amidation Reactions of Benzoic Acid Derivatives

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Conditions | Product Type | Reference(s) |

| Benzoic Acid | Various Amines | TiCl₄ | Pyridine | 85°C | Secondary/Tertiary Amide | nih.gov |

| Salicylamide | Various Acid Chlorides | Pyridine | Pyridine | Reflux, 4 hrs | N-Benzoyl-2-hydroxybenzamide | nih.gov |

| Benzyl Alcohol | Primary/Secondary Amines | TEMPO, Iron ions, DCH | - | - | Amide | lookchem.com |

| Benzoic Acid | Methylamine | - | - | - | N-methylbenzamide | youtube.com |

| 4-(aminomethyl)benzoic acid | 4-(4-iodophenyl)butanoic acid | CDI | THF | Room Temp | Amide | acs.org |

Reactions Involving the Tertiary Alcohol Moiety

The tertiary alcohol group on the 3-(2-hydroxypropan-2-yl)benzoic acid molecule is generally resistant to oxidation under standard conditions. libretexts.org Unlike primary and secondary alcohols, the carbon atom bearing the hydroxyl group lacks a hydrogen atom, making oxidation to a ketone impossible without breaking a carbon-carbon bond. libretexts.org However, this moiety can participate in other important reactions, such as substitution and elimination.

Tertiary benzylic alcohols are known to undergo Sₙ1-type reactions. libretexts.org Protonation of the hydroxyl group by a strong acid converts it into a good leaving group (water), leading to the formation of a stable tertiary benzylic carbocation. libretexts.org This carbocation can then be attacked by various nucleophiles. For example, reaction with hydrogen halides (HCl, HBr) can convert the alcohol into the corresponding alkyl halide. libretexts.org

Dehydration of tertiary alcohols to form alkenes is also a common acid-catalyzed reaction that proceeds via an E1 mechanism. libretexts.org The reaction temperature required for dehydration of tertiary alcohols is typically much lower than for primary or secondary alcohols. libretexts.org

Furthermore, tertiary benzylic alcohols can be transformed into vicinal halo-substituted derivatives. For instance, 2-phenyl-2-propanol (B165765) can be converted to the corresponding vicinal chlorohydrins and bromohydrins using N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS), respectively, in an aqueous medium. mdpi.com Activation with reagents like thionyl chloride (SOCl₂) can also facilitate substitution reactions, such as methylation using trimethylaluminum. organic-chemistry.org

Interactive Data Table: Representative Reactions of Tertiary Benzylic Alcohols

| Substrate | Reagent(s) | Product Type | Mechanism/Notes | Reference(s) |

| tert-Butyl alcohol | HCl | tert-Butyl chloride | Sₙ1 reaction | libretexts.org |

| Tertiary Alcohols | Strong Acid (e.g., H₂SO₄) | Alkene | E1 dehydration | libretexts.org |

| 2-Phenyl-2-propanol | NCS or NBS | Vicinal halohydrin | Halogenation in aqueous media | mdpi.com |

| Tertiary benzylic alcohols | SOCl₂, Trimethylaluminum | m-tert-Alkylbenzenes | Methylation | organic-chemistry.org |

| Benzhydryl alcohols | TMSN₃, HBF₄·OEt₂ | Diarylazidomethane | Azidation | researchgate.net |

Introduction of Heterocyclic Rings and Other Substituents

Substituted benzoic acids are valuable precursors for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals. researchgate.netresearchgate.net The functional groups on this compound can be utilized to construct fused or appended heterocyclic rings.

One common strategy involves the intramolecular cyclization of a suitably derivatized benzoic acid. For example, 2-acylbenzoic acids are versatile starting materials for synthesizing heterocycles like phthalides, isoindolines, and phthalazinones through cascade reactions. researchgate.netresearchgate.net While the substituent in this compound is at the 3-position, intramolecular reactions can still be envisioned. For instance, if the tertiary alcohol were to be converted into a different functional group, it could potentially react with the carboxylic acid (or a derivative thereof) or an adjacent position on the aromatic ring under specific conditions to form a new ring system. For example, the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester can lead to chromane (B1220400) derivatives. mdpi.com

Benzo-fused N-heterocycles, such as benzimidazoles and imidazoazines, can be synthesized from (hetero)aromatic ortho-diamines or ortho-aminothiophenols and aldehydes, showcasing the versatility of aromatic precursors in building complex heterocyclic systems. organic-chemistry.org The introduction of substituents onto the aromatic ring of this compound could pave the way for subsequent heterocycle formation.

Interactive Data Table: Examples of Heterocycle Synthesis from Benzoic Acid Derivatives

| Precursor Type | Reagents | Heterocyclic Product | Key Transformation | Reference(s) |

| 2-Acylbenzoic Acids | Hydrazine | Phthalazinones | Condensation/Cyclization | researchgate.netresearchgate.net |

| 2-Formylbenzoic Acids | Allyl bromides, Tin powder | Phthalides | Cascade Condensation | researchgate.net |

| 3-(Propargyloxy)-5-benzyloxy-benzoic acid methyl ester | - | Chromane derivatives | Intramolecular Cyclization | mdpi.com |

| 2-Carboxybenzaldehyde | Aliphatic amines, Sulfur | 3-Thioxoisoindolin-1-one | Solvent-free reaction | organic-chemistry.org |

| N-Heterobenzylic trifluoroborates | Aryl bromides | N-Benzylic Heterocycles | Ni/Photoredox dual catalysis | nih.gov |

Synthesis of Bioconjugates and Complex Adducts

Bioconjugation involves the covalent linking of a molecule, such as this compound, to a biomolecule like a peptide, protein, or nanoparticle. The resulting bioconjugate often exhibits enhanced properties, such as improved drug delivery or targeting. ub.edu The carboxylic acid functionality of this compound makes it suitable for use as a linker in bioconjugation strategies.

The carboxylic acid can be activated, for example, as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amine groups (e.g., the side chain of lysine) on proteins or peptides to form a stable amide bond. ub.edulumiprobe.com Benzoic acid derivatives are employed as linkers in various applications. For instance, 4-(aminomethyl)benzoic acid has been used as a lipophilic linker in radioligands targeting the prostate-specific membrane antigen (PSMA), influencing the pharmacokinetics of the resulting conjugate. acs.org

The synthesis of complex adducts can also be achieved. For example, trityl-based linkers, which can be sensitive to acidic environments, have been synthesized starting from 3-formyl benzoic acid for the purpose of creating drug delivery systems that release their payload under specific pH conditions. nih.gov This highlights how the benzoic acid scaffold can be incorporated into more complex, functional molecular architectures.

Interactive Data Table: Examples of Benzoic Acid Derivatives in Bioconjugation

| Linker/Precursor | Biomolecule/Target | Activation/Coupling Method | Application/Purpose | Reference(s) |

| Carboxylic Acid | Lysine-containing peptide | NHS ester activation | Peptide bioconjugation | ub.edu |

| 4-(aminomethyl)benzoic acid | PSMA-targeting ligand | EDC·HCl, HOAt coupling | Radioligand for imaging/therapy | acs.org |

| 3-Formyl benzoic acid derivative | Doxorubicin, Gemcitabine | Trityl linker chemistry | Acid-sensitive drug release | nih.gov |

| Carboxylic Acid | Amine-containing biomolecules | NHS ester activation | General bioconjugation | lumiprobe.com |

Advanced Spectroscopic and Chromatographic Characterization Techniques

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The monoisotopic mass of 3-(2-Hydroxypropan-2-yl)benzoic acid is 180.07864 Da. nih.gov

In mass spectrometry, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. Common ionization techniques like electrospray ionization (ESI) would produce protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions.

| Predicted Mass Spectrometry Data | |

| Parameter | Value |

| Molecular Formula | C₁₀H₁₂O₃ bldpharm.com |

| Molecular Weight | 180.20 g/mol bldpharm.com |

| Monoisotopic Mass | 180.07864 Da nih.gov |

| [M+H]⁺ (m/z) | 181.08592 uni.lu |

| [M-H]⁻ (m/z) | 179.07136 uni.lu |

| Data based on theoretical calculations and database predictions. bldpharm.comnih.govuni.lu |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic moieties.

A very broad band is anticipated in the range of 2500–3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened by hydrogen bonding. docbrown.inforesearchgate.net The C=O stretching vibration of the carboxylic acid typically appears as a strong, sharp peak around 1680–1700 cm⁻¹. researchgate.netresearchgate.net Additionally, absorptions corresponding to aromatic C=C stretching and C-H stretching will be present. vscht.cz

| Predicted IR Absorption Data | |

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| ~3400-3600 | O-H Stretch (tertiary alcohol) |

| ~3000-3100 | C-H Stretch (aromatic) |

| ~2500-3300 (broad) | O-H Stretch (carboxylic acid) docbrown.inforesearchgate.net |

| <3000 | C-H Stretch (aliphatic) |

| ~1680-1710 | C=O Stretch (carbonyl) docbrown.inforesearchgate.net |

| ~1450-1600 | C=C Stretch (aromatic ring) vscht.cz |

| ~1210-1320 | C-O Stretch (acid/alcohol) docbrown.info |

| Data are predicted based on the analysis of benzoic acid and its derivatives. docbrown.inforesearchgate.netresearchgate.netvscht.cz |

Chromatographic Methods for Purity Assessment and Separation (HPLC, UPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are fundamental for separating the components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common methods for analyzing non-volatile compounds like this compound. These methods are widely used for the analysis of benzoic acid and its derivatives. helixchrom.comjasco-global.com A reversed-phase method would be typical, where the compound is separated on a nonpolar stationary phase (like C18) with a polar mobile phase. Purity is determined by detecting the analyte as it elutes from the column, typically using a UV detector set to a wavelength where the aromatic ring absorbs, such as 230-235 nm. helixchrom.comthermofisher.com UPLC offers faster analysis times and higher resolution compared to traditional HPLC. jasco-global.com

| Typical HPLC/UPLC Parameters | |

| Technique | Reversed-Phase Chromatography |

| Stationary Phase (Column) | C18 (e.g., Shim-pack XR-ODS, Waters BEH) rsc.orgnih.gov |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water with an acid modifier (e.g., formic acid, TFA) helixchrom.comvu.edu.au |

| Detection | UV at ~230-235 nm helixchrom.comthermofisher.com |

| Parameters are based on established methods for similar analytes. |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile compounds. Due to the low volatility of this compound, derivatization of the acidic and hydroxyl functional groups would be necessary to convert it into a more volatile species suitable for GC analysis. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique combines the separation power of liquid chromatography with the sensitive and selective detection of mass spectrometry. LC-MS/MS is highly effective for quantifying low levels of analytes in complex matrices. nih.govrrml.ro For this compound, an LC-MS/MS method would provide excellent specificity and sensitivity for purity assessment and for quantitative studies, using Multiple Reaction Monitoring (MRM) mode to track specific fragmentation transitions. vu.edu.aurrml.ro

Computational Chemistry and Theoretical Investigations of 3 2 Hydroxypropan 2 Yl Benzoic Acid

Molecular Modeling and Conformational Analysis

The geometry of a molecule can be optimized using various computational methods, from less computationally expensive molecular mechanics (MM) to more rigorous quantum chemical methods. intelcentru.ro For benzoic acid derivatives, geometry optimization is a critical first step to find the most probable structure by minimizing the molecule's energy. intelcentru.ro The primary degrees of rotational freedom in 3-(2-Hydroxypropan-2-yl)benzoic acid are the torsion angles involving the carboxylic acid group and the hydroxypropyl group relative to the plane of the benzene (B151609) ring.

In a related study on a complex of 2-acetoxybenzoic acid with 2-hydroxypropane-1,2,3-tricarboxylic acid, molecular mechanics (MM2) and semi-empirical (Austin Model 1 - AM1) methods were used to calculate optimized molecular parameters and steric energy. scialert.netresearchgate.net Such calculations for this compound would reveal the preferred orientation of the substituents. The carboxylic acid group is generally found to be nearly coplanar with the benzene ring to maximize π-conjugation, though steric hindrance from adjacent groups can cause it to twist. The bulky 2-hydroxypropan-2-yl group also has preferred rotational orientations to minimize steric clashes with the ring and the carboxylic acid group.

Table 1: Representative Calculated Molecular Parameters for a Benzoic Acid Derivative Complex This table presents data for a complex containing a benzoic acid derivative to illustrate typical parameters obtained from molecular modeling.

| Parameter | Value | Method | Reference |

| Chemical Formula | C15H16O11 | - | researchgate.net |

| Molecular Weight | 372.28 | - | researchgate.net |

| Steric Energy | 4.7020 kcal/mol | MM2 | scialert.netresearchgate.net |

| Heat of Formation | -470.87194 kcal | AM1 | researchgate.net |

| Total Energy | -5667.80659 eV | AM1 | researchgate.net |

| Ionization Potential | 10.19495 eV | AM1 | researchgate.net |

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic properties of molecules. nih.gov It offers a good balance between accuracy and computational cost, making it suitable for investigating benzoic acid derivatives. intelcentru.ronih.gov DFT calculations typically employ functionals like B3LYP and basis sets such as 6-31G or 6-311++G** to model the electronic system. researchgate.netresearchgate.net

DFT is used to calculate key descriptors of electronic structure and chemical reactivity. The most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO energy (EHOMO) relates to the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy gap between them (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For benzoic acid derivatives, the HOMO is typically localized over the electron-rich aromatic ring, while the LUMO is often centered on the carbonyl group of the carboxylic acid. researchgate.net The molecular electrostatic potential (MEP) map is another useful tool, which illustrates the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. researchgate.net In studies of similar molecules, the negative potential (red regions) is usually concentrated on the oxygen atoms of the carboxyl group, indicating these are the primary sites for electrophilic attack. nih.gov

Table 2: Representative Calculated FMO Parameters for Substituted Benzoic Acids This table shows calculated values for related benzoic acid derivatives to exemplify the data obtained from DFT studies.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

| 2-[(2-hydroxyphenyl)carbamoyl]benzoic acid | -6.50 | -1.71 | 4.79 | researchgate.net |

| 2-[(2-methoxyphenyl)carbamoyl]benzoic acid | -6.23 | -1.58 | 4.65 | researchgate.net |

| 2-[(2-chlorophenyl)carbamoyl]benzoic acid | -6.67 | -1.96 | 4.71 | researchgate.net |

DFT calculations can accurately predict various thermodynamic properties. Theoretical studies on hydroxybenzoic acids have computed proton affinities (PAs), which are related to the gas-phase acidity and the first step of certain reaction mechanisms. researchgate.net For this compound, deprotonation can occur at either the carboxylic acid group or the tertiary alcohol. DFT calculations, often using the B3LYP functional with a 6-311++G** basis set and a solvent model like SMD or IEF-PCM, can determine which site is more acidic by comparing their respective PA values. researchgate.net

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are invaluable for establishing Structure-Activity Relationships (SAR), which link a molecule's chemical structure to its biological effect. For compounds like this compound, which has a structure similar to some biologically active molecules, computational SAR studies can predict its potential as a therapeutic agent.

Molecular docking is a primary technique used in SAR studies. It simulates the binding of a small molecule (ligand) to the active site of a target protein, predicting the binding affinity and orientation. researchgate.net For example, a computational study on a benzoic acid derivative showed it docked effectively with the protein carbonic anhydrase, suggesting it could act as an inhibitor. researchgate.net Similarly, in silico studies of other complex benzoic acid esters have demonstrated binding to multiple sites on bacterial enzymes like DNA gyrase, indicating potential antimicrobial activity. mdpi.com A hypothetical docking study of this compound into a relevant protein target would involve analyzing the hydrogen bonds formed by its carboxylic acid and hydroxyl groups, as well as hydrophobic interactions involving its benzene ring.

These studies help in understanding how modifications to the molecular structure—such as changing the position or nature of substituents on the benzene ring—can enhance or diminish biological activity, thereby guiding the design of more potent analogues.

Simulations of Molecular Interactions and Adsorption Phenomena

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound and its interactions with other molecules or surfaces over time. Such simulations provide a detailed picture of intermolecular forces, such as hydrogen bonding and van der Waals interactions.

For instance, the interaction of hydroxybenzoic acid derivatives with proteins like human serum albumin has been investigated using spectroscopic and molecular modeling techniques. researchgate.net These studies reveal how the compound binds to the protein, the nature of the binding forces, and which amino acid residues are involved in the interaction. researchgate.net The carboxylic acid and hydroxyl groups of this compound would be expected to be primary sites for forming strong hydrogen bonds with polar residues in a protein binding pocket.

Exploration of Advanced Reaction Mechanisms and Pathways

Mechanistic Studies of Key Synthetic Transformations

The synthesis of 3-(2-Hydroxypropan-2-yl)benzoic acid can be approached through several established organic reactions. The mechanisms of these key transformations are detailed below.

Grignard Reaction Route

A primary synthetic route involves the use of a Grignard reagent. The mechanism for the synthesis of benzoic acid and its derivatives via a Grignard reaction is a well-established process. ucalgary.caucalgary.cagmu.eduyoutube.com This method typically starts with the formation of a Grignard reagent from an aryl halide, followed by its reaction with carbon dioxide. ucalgary.caucalgary.cayoutube.com

For the synthesis of this compound, the likely starting material would be 3-bromo-cumene. The key steps are:

Formation of the Grignard Reagent: Magnesium metal reacts with 3-bromo-cumene in an anhydrous ether solvent (like diethyl ether or tetrahydrofuran) to form the phenylmagnesium bromide derivative. youtube.com The magnesium inserts into the carbon-bromine bond, creating a highly nucleophilic carbon center. ucalgary.ca

Nucleophilic Attack on Carbon Dioxide: The Grignard reagent acts as a potent nucleophile, attacking the electrophilic carbon atom of solid carbon dioxide (dry ice). ucalgary.caucalgary.ca This step forms a magnesium carboxylate salt. youtube.com

Protonation: The intermediate carboxylate salt is then hydrolyzed in an acidic workup (e.g., with aqueous HCl or H₂SO₄) to protonate the carboxylate, yielding the final product, this compound. gmu.eduyoutube.com

A common byproduct of this reaction is the formation of a biphenyl (B1667301) impurity through a coupling reaction. ucalgary.ca

Friedel-Crafts Acylation Approach

Another potential synthetic pathway is through a Friedel-Crafts acylation reaction. sigmaaldrich.comnih.govmasterorganicchemistry.comorganic-chemistry.orgyoutube.com This electrophilic aromatic substitution reaction introduces an acyl group onto an aromatic ring. sigmaaldrich.comorganic-chemistry.org

The mechanism proceeds as follows:

Formation of the Acylium Ion: The acyl chloride or anhydride (B1165640) reacts with a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. sigmaaldrich.comyoutube.com This ion is resonance-stabilized. sigmaaldrich.com

Electrophilic Aromatic Substitution: The aromatic ring (in this case, a precursor like cumene) acts as a nucleophile and attacks the acylium ion. sigmaaldrich.com This results in the formation of a monoacylated product. sigmaaldrich.comorganic-chemistry.org

Deprotonation: A base removes a proton from the carbon atom to which the acyl group has attached, restoring the aromaticity of the ring. masterorganicchemistry.com

To obtain this compound, a subsequent oxidation or other functional group manipulation of the acylated product would be necessary. The Friedel-Crafts acylation itself is a versatile method for creating carbon-carbon bonds with aromatic compounds. nih.gov

Oxidative and Reductive Pathways of the Compound

The chemical reactivity of this compound is influenced by its two primary functional groups: the carboxylic acid and the tertiary alcohol.

Oxidative Pathways

The oxidation of alkylated aromatic hydrocarbons to benzoic acids is a common industrial process. sci-hub.se While the tertiary alcohol group in this compound is resistant to oxidation under standard conditions, the alkyl side chain of a precursor molecule like 3-isopropyltoluene could be oxidized. This oxidation typically proceeds via a free-radical mechanism, often catalyzed by cobalt salts. google.comresearchgate.net The reaction progresses through several intermediates, including benzyl (B1604629) alcohol and benzaldehyde, before yielding the final benzoic acid. sci-hub.semdpi.com The oxidation of toluene (B28343) to benzoic acid, for example, can be catalyzed by cobalt octoate at elevated temperatures and pressures with oxygen as the oxidant. google.com

The oxidation of the aromatic ring itself is also possible under more vigorous conditions, but this would lead to ring-opening and degradation of the molecule.

Reductive Pathways

The reduction of this compound can target either the carboxylic acid group or potentially the aromatic ring, depending on the reducing agent and reaction conditions.

The reduction of carboxylic acids to primary alcohols is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org The mechanism involves the following steps:

Nucleophilic Attack by Hydride: The hydride ion (H⁻), delivered from LiAlH₄, attacks the electrophilic carbon of the carboxyl group. libretexts.org

Formation of an Alkoxide Intermediate: This initial attack leads to the formation of a tetrahedral intermediate which then eliminates a leaving group to form an aldehyde.

Further Reduction: The aldehyde is then rapidly reduced by another equivalent of hydride to form a primary alcohol.

Protonation: An aqueous workup protonates the resulting alkoxide to yield the alcohol.

Sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce carboxylic acids but can reduce aldehydes and ketones. libretexts.org

Intramolecular Cyclization and Rearrangement Mechanisms

The structure of this compound, with its hydroxyl and carboxylic acid groups, allows for the possibility of intramolecular reactions.

Intramolecular Cyclization to a Lactone

Under acidic conditions, hydroxy acids can undergo intramolecular esterification to form cyclic esters known as lactones. youtube.comorganic-chemistry.org For this compound, this would involve the nucleophilic attack of the tertiary hydroxyl group on the protonated carbonyl carbon of the carboxylic acid.

The proposed mechanism is as follows:

Protonation of the Carbonyl: The carboxylic acid is first protonated by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack: The lone pair of electrons on the oxygen of the tertiary hydroxyl group attacks the activated carbonyl carbon. youtube.com

Tetrahedral Intermediate Formation: This intramolecular attack forms a cyclic tetrahedral intermediate.

Proton Transfer and Elimination of Water: A proton transfer occurs, followed by the elimination of a water molecule to form the lactone. youtube.com

The stability of the resulting lactone ring (in this case, a five-membered ring) is a driving force for this reaction. organic-chemistry.org

Potential Rearrangement Mechanisms

Carbocation rearrangements, such as the Wagner-Meerwein rearrangement, are common in organic chemistry when a carbocation can rearrange to a more stable form. msu.edu In the case of this compound, if the tertiary alcohol is protonated under strongly acidic conditions, it can leave as a water molecule, forming a tertiary carbocation on the isopropyl group. While this carbocation is already relatively stable, under certain conditions, rearrangements involving alkyl or aryl shifts could theoretically occur, although they are less likely given the stability of the initial carbocation. msu.edumsu.edu

Another type of rearrangement, the benzilic acid rearrangement, involves the 1,2-rearrangement of 1,2-diketones to form α-hydroxy-carboxylic acids and is not directly applicable here but illustrates a class of base-catalyzed rearrangements. msu.eduwikipedia.org

Enzyme-Mediated Chemical Transformations in Model Systems

Biocatalysis offers a highly selective and environmentally friendly approach to chemical transformations. researchgate.net

Lipase-Mediated Transformations

Lipases are enzymes that catalyze the hydrolysis of esters. In organic solvents, they can be used to catalyze the reverse reaction: the formation of esters from carboxylic acids and alcohols. nih.gov This can be applied in several ways to this compound:

Esterification: A lipase (B570770) could be used to selectively esterify the carboxylic acid group of the molecule with an alcohol.

Kinetic Resolution: If a chiral analog of this compound were used, lipases could be employed for kinetic resolution. nih.govalmacgroup.com In this process, the enzyme selectively esterifies one enantiomer of the racemic mixture, allowing for the separation of the two enantiomers. nih.govmdpi.com Lipases such as those from Candida antarctica (CALB) and Pseudomonas cepacia are commonly used for these types of resolutions. nih.govnih.gov

Cytochrome P450-Mediated Oxidations

Cytochrome P450 enzymes are a large family of monooxygenases that play a crucial role in the metabolism of a wide variety of compounds. nih.gov In model systems, these enzymes can be used to catalyze the oxidation of C-H bonds. nih.gov

For this compound, a cytochrome P450-catalyzed oxidation could potentially lead to:

Hydroxylation of the Aromatic Ring: The enzyme could introduce a hydroxyl group at one of the open positions on the benzene (B151609) ring.

Oxidation of the Methyl Groups: The methyl groups of the 2-hydroxypropan-2-yl substituent could be hydroxylated.

The exact products would depend on the specific cytochrome P450 isozyme used and the reaction conditions. Studies on related alkylbenzoic acids with enzymes like CYP199A4 have shown that oxidation can occur at both the benzylic position and other positions on the alkyl chain. nih.gov

Biological Interaction Studies and Mechanistic Insights in Vitro

Investigation of Molecular Target Binding and Modulation

There are no available studies that identify or characterize the specific molecular targets with which 3-(2-Hydroxypropan-2-yl)benzoic acid may bind or interact. Research in this area would typically involve screening the compound against a panel of known biological targets, such as receptors, ion channels, and transcription factors, to identify any significant binding affinity. Techniques like radioligand binding assays, surface plasmon resonance (SPR), or molecular docking simulations would be employed to quantify binding kinetics and predict interaction sites. For related benzoic acid derivatives, studies have shown interactions with targets like bacterial RNA polymerase and viral proteases, but this cannot be extrapolated to the specific compound .

Enzyme Inhibition and Activation Mechanisms

Specific data on the ability of this compound to inhibit or activate any enzymes is not present in the current body of scientific literature. A thorough investigation would require screening the compound against various enzyme classes (e.g., kinases, proteases, oxidoreductases). Should any inhibitory or activatory effects be found, further mechanistic studies would be needed to determine the mode of action, such as competitive, non-competitive, or uncompetitive inhibition. For example, studies on other hydroxybenzoic acids have detailed their inhibitory effects on enzymes like cholinesterases, but no such data exists for this compound.

Cellular Pathway Modulation in Model Systems (e.g., ERK Phosphorylation)

There is no published research detailing the effects of this compound on intracellular signaling pathways in model cell systems. To assess this, researchers would treat specific cell lines (e.g., cancer cells, immune cells) with the compound and measure changes in key cellular processes. This includes monitoring the phosphorylation status of proteins in signaling cascades like the MAPK/ERK pathway, or changes in gene expression and cell cycle progression. Without such studies, its influence on cellular behavior remains unknown.

Antioxidant Mechanisms of Action in Chemical Models

While many phenolic and benzoic acid derivatives possess antioxidant properties, the specific antioxidant capacity and mechanism of this compound have not been experimentally determined. Standard chemical models used to evaluate antioxidant action include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, and the ferric reducing antioxidant power (FRAP) assay. These tests would quantify the compound's ability to donate a hydrogen atom or an electron to neutralize free radicals. The results, typically presented as IC50 values, are not available.

Antimicrobial Activity Mechanisms in Microorganisms

The potential antimicrobial properties of this compound against various microorganisms (bacteria, fungi) have not been reported. The general antimicrobial mechanism for benzoic acid involves the disruption of the cell membrane, inhibition of essential enzymes, and a reduction of intracellular pH. However, the effectiveness of this mechanism is heavily influenced by the specific chemical structure. A standard evaluation would involve determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a panel of pathogenic and non-pathogenic microbes. Further studies would be required to understand its specific mode of action, such as its effect on membrane potential or cellular integrity.

Applications in Supramolecular Chemistry and Advanced Materials Science

Crystal Engineering and Solid-State Interactions

Crystal engineering is a field focused on the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. The ability of 3-(2-hydroxypropan-2-yl)benzoic acid to form predictable hydrogen bonds makes it a molecule of interest in this area. The carboxylic acid group can form robust hydrogen-bonded dimers, a common and predictable supramolecular synthon in carboxylic acids. Additionally, the hydroxyl group can act as both a hydrogen bond donor and acceptor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Table 1: Potential Solid-State Interactions of this compound

| Interacting Groups | Type of Interaction | Potential Supramolecular Motif |

| Carboxylic acid - Carboxylic acid | Hydrogen Bond (O-H···O) | Dimer, Catemer |

| Hydroxyl - Carboxylic acid | Hydrogen Bond (O-H···O) | Heterodimer, Chains |

| Hydroxyl - Hydroxyl | Hydrogen Bond (O-H···O) | Chains, Sheets |

| Aromatic Ring - Aromatic Ring | π-π Stacking | Stacked columns |

| C-H - Aromatic Ring | C-H···π Interaction | Herringbone, T-shaped motifs |

Formation of Supramolecular Assemblies and Co-crystals

Supramolecular assemblies are complex chemical systems held together by non-covalent intermolecular forces. The functional groups on this compound make it a versatile building block for creating such assemblies. The formation of co-crystals, which are crystalline structures containing two or more different molecules in the same crystal lattice, is a key strategy in supramolecular chemistry.

Studies on other benzoic acid derivatives have demonstrated their ability to form co-crystals with a variety of other molecules, known as co-formers. For example, benzoic acid is known to form co-crystals with various active pharmaceutical ingredients (APIs) to improve their physical properties like solubility and stability. The formation of these co-crystals relies on the establishment of strong and directional intermolecular interactions, such as hydrogen bonds, between the API and the co-former.

In the case of this compound, the carboxylic acid group can form a robust supramolecular heterosynthon with complementary functional groups on a co-former, such as an amide or a pyridine. The tertiary alcohol group provides an additional site for hydrogen bonding, which can further stabilize the resulting co-crystal structure. While specific co-crystals of this compound are not prominently reported, the principles of co-crystal design suggest its potential to form stable structures with a range of co-formers.

Table 2: Potential Co-formers for this compound and Expected Supramolecular Synthons

| Co-former Functional Group | Example Co-former | Expected Supramolecular Synthon |

| Amide | Isonicotinamide | Acid-Amide Heterosynthon |

| Pyridine | 4,4'-Bipyridine | Acid-Pyridine Heterosynthon |

| Carboxylic Acid | Terephthalic Acid | Acid-Acid Heterodimer |

| Hydroxyl | Hydroquinone | Alcohol-Acid Hydrogen Bond |

Role as a Building Block in Polymer Synthesis or Functional Materials

While there is limited specific information on the use of this compound as a monomer in polymer synthesis, its bifunctional nature—possessing both a carboxylic acid and a hydroxyl group—suggests its potential as a building block for certain types of polymers. For instance, it could theoretically be used in the synthesis of polyesters through condensation polymerization. The carboxylic acid of one monomer could react with the hydroxyl group of another, though the tertiary nature of the alcohol might present steric hindrance challenges for polymerization.

A more likely application is in the functionalization of existing polymers or as a component in the synthesis of specialty polymers and functional materials. For example, it could be grafted onto a polymer backbone to introduce acidic and hydroxyl functionalities, thereby modifying the polymer's surface properties, such as hydrophilicity and adhesion. Furthermore, benzoic acid and its derivatives are known to be incorporated into metal-organic frameworks (MOFs), which are porous crystalline materials with applications in gas storage, separation, and catalysis. The specific structure of this compound could offer unique pore environments and functionalities if used as an organic linker in MOF synthesis.

Corrosion Inhibition Studies and Surface Interactions

Organic molecules containing heteroatoms (such as oxygen) and aromatic rings are often effective corrosion inhibitors for metals in acidic or neutral environments. These molecules can adsorb onto the metal surface, forming a protective layer that isolates the metal from the corrosive medium. Benzoic acid and its derivatives have been investigated as corrosion inhibitors for various metals, including steel and aluminum.

The inhibitive action of these compounds is generally attributed to the interaction of the lone pair electrons of the oxygen atoms and the π-electrons of the benzene (B151609) ring with the vacant d-orbitals of the metal atoms. This leads to the formation of a coordinate bond and the adsorption of the inhibitor molecules on the metal surface. The adsorption can be described by various isotherms, such as the Langmuir isotherm, which relates the surface coverage of the inhibitor to its concentration in the solution.

Table 3: General Parameters for Evaluating Corrosion Inhibitors

| Parameter | Description | Method of Determination |

| Inhibition Efficiency (%IE) | The percentage by which the corrosion rate is decreased by the inhibitor. | Weight loss measurements, Potentiodynamic polarization, Electrochemical Impedance Spectroscopy (EIS) |

| Corrosion Current Density (icorr) | A measure of the corrosion rate. | Potentiodynamic polarization |

| Surface Coverage (θ) | The fraction of the metal surface covered by the inhibitor molecules. | Calculated from inhibition efficiency data |

| Adsorption Isotherm | A model that describes the adsorption of the inhibitor on the metal surface. | Fitting experimental data to models like Langmuir, Temkin, or Frumkin isotherms |

It is important to note that while the fundamental principles of supramolecular chemistry and materials science suggest potential applications for this compound, detailed experimental studies are needed to fully characterize its behavior and validate these potential uses.

Emerging Research Avenues and Future Outlook

Unexplored Synthetic Routes and Green Chemistry Approaches

The pursuit of environmentally benign and efficient chemical manufacturing has cast a spotlight on the synthesis of benzoic acid derivatives. While traditional synthetic pathways exist, emerging research focuses on aligning production with the principles of green chemistry.

Potential Unexplored Synthetic Routes: Future synthetic strategies for 3-(2-Hydroxypropan-2-yl)benzoic acid could move beyond conventional methods. One promising but relatively unexplored avenue involves the catalytic oxidation of C-H bonds. Research into related compounds has demonstrated that catalysts, including those based on osmium and ruthenium, can enable site-selective C-H activations for reactions like alkyne annulations, suggesting that direct functionalization of simpler aromatic precursors could be a viable route. samipubco.com

Green Chemistry Methodologies: Green chemistry principles are increasingly being applied to the synthesis of benzoic acid derivatives, focusing on reducing waste, using less hazardous materials, and improving energy efficiency. researchgate.net A key area of development is the replacement of toxic solvents and reagents with eco-friendly alternatives. For instance, the Schotten-Baumann method for producing benzoyl derivatives has been adapted to use water as a solvent at room temperature, creating a more sustainable process. researchgate.net

Another green approach is the use of novel catalysts and energy sources. Microwave-assisted organic synthesis, for example, has been shown to accelerate reactions and improve yields for the creation of benzoimidazol derivatives from benzoic acid precursors. youtube.com For this compound specifically, adapting esterification processes using dehydrating agents like N,N'-Dicyclohexylcarbodiimide (DCC) represents a move towards greener parameters with good yields. ugm.ac.id A patented method highlights the ozonation of compounds derived from non-fossil resources as an innovative route to produce hydroxyl-substituted benzoic acids, which could be adapted for this compound. nih.gov

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Benzoic Acid Derivatives

| Parameter | Conventional Approach | Green Chemistry Approach | Potential Advantage |

|---|---|---|---|

| Solvent | Often uses volatile organic compounds (VOCs) | Aqueous media, solvent-free conditions researchgate.net | Reduced environmental impact and health hazards |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, sonication youtube.com | Faster reaction times, lower energy consumption |

| Catalyst | Stoichiometric strong acids/bases | Heterogeneous catalysts, biocatalysts nih.gov | Improved selectivity, reusability, milder conditions |

| Reagents | Use of hazardous reagents like thionyl chloride | Dehydrating agents like DCC, enzymatic processes ugm.ac.id | Reduced toxicity and waste generation |

Advanced Computational Methodologies and Predictive Modeling

Computational chemistry offers powerful tools to predict the properties and behavior of molecules like this compound, accelerating research and reducing the need for extensive empirical experimentation.

Computational Structural and Spectroscopic Analysis: Density Functional Theory (DFT) is a cornerstone of modern computational chemistry. For benzoic acid derivatives, methods like B3LYP with various basis sets (e.g., 6-311++G**) have been successfully used to calculate optimized geometrical structures, aromaticity indices, atomic charges, and dipole moments. nih.gov Such calculations for this compound would provide fundamental insights into its electronic structure and reactivity. Furthermore, these computational models can accurately predict spectroscopic data, including ¹H and ¹³C NMR chemical shifts and the wavenumbers and intensities of IR and Raman spectra, which is invaluable for structural confirmation. nih.gov

Predictive Modeling of Physicochemical and Biological Properties: Predictive modeling is crucial for estimating a compound's behavior in various environments. Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate a molecule's structural features with its chemical or biological effects. For benzoic acids, QSAR has been used to model properties like pKa values. nih.gov For this compound, similar models could predict its acidity, solubility, and lipophilicity (LogP), which are critical parameters for applications in drug discovery and materials science. Public databases often provide computationally predicted data for related structures, offering a preliminary assessment of a novel compound's characteristics. nih.gov

Table 2: Examples of Predictable Properties for this compound using Computational Models

| Property Category | Specific Parameter | Computational Method Example | Significance of Prediction |

|---|---|---|---|

| Structural | Bond lengths, bond angles, dipole moment | DFT (e.g., B3LYP) nih.gov | Understanding molecular geometry and polarity |

| Spectroscopic | NMR, IR, and Raman spectra | DFT Calculations nih.gov | Aiding in experimental characterization and identification |

| Physicochemical | pKa, LogP/LogKow, Water Solubility | QSAR, Cheminformatics Tools nih.gov | Predicting behavior in biological and environmental systems |

| Biological | ADME (Absorption, Distribution, Metabolism, Excretion) | ADMET Prediction Models | Assessing drug-likeness and potential pharmacokinetic profile |

Novel Biological Targets and Mechanistic Discoveries

While the biological activity of this compound itself is not yet characterized, research on structurally similar benzoic acid derivatives has uncovered a range of novel biological targets, suggesting promising avenues for investigation.

Targeting Cancer Metabolism: A significant area of research is the role of benzoic acid derivatives in oncology. One study identified a derivative, methyl-3-(3-(4-(2,4,4-trimethylpentan-2-yl)phenoxy)propanamido)benzoate, as a potent dual inhibitor of malate (B86768) dehydrogenase 1 and 2 (MDH1/MDH2). nih.gov These enzymes are crucial for cancer cell metabolism. The mechanistic discovery that this compound competitively inhibits both MDH isoenzymes, thereby disrupting mitochondrial respiration and the accumulation of hypoxia-inducible factor-1α (HIF-1α), provides a concrete therapeutic strategy. nih.gov This suggests that this compound could be used as a scaffold to design new inhibitors targeting cancer metabolism. Other research has pointed to benzoic acid derivatives inhibiting Histone Deacetylase (HDAC) or targeting the VEGFR-2 receptor, both of which are established anticancer targets. nih.gov

Inhibition of Viral Enzymes: The search for new antiviral agents has also implicated benzoic acid derivatives. A recent study developed 3-(adenosylthio)benzoic acid derivatives as potent inhibitors of the SARS-CoV-2 nsp14 methyltransferase. rsc.org The mechanism involves the inhibitor acting as a bisubstrate analog, occupying both the S-adenosyl-methionine (SAM) and mRNA binding pockets of the viral enzyme. rsc.org This discovery opens the door for exploring this compound as a potential core structure for new antiviral drugs.

Neurological and Other Targets: The broader class of benzoic acid derivatives has a history in pharmacology, with some acting as local anesthetics by blocking sodium channels. consensus.app More recently, novel derivatives have been designed as multi-target inhibitors for Alzheimer's disease, simultaneously targeting acetylcholinesterase (AChE) and carbonic anhydrase (hCA) enzymes. nih.gov

Integration into Hybrid Materials and Nanotechnology

The unique chemical structure of this compound, featuring both a carboxylic acid group for anchoring and a tertiary alcohol for further functionalization, makes it an attractive candidate for creating advanced materials.

Self-Assembled Monolayers (SAMs) for Nanofabrication: In nanotechnology, benzoic acid and its derivatives are being explored for their ability to form self-assembled monolayers (SAMs) on various substrates. mdpi.com These SAMs can act as inhibitors in area-selective atomic layer deposition (AS-ALD), a high-precision technique used in semiconductor manufacturing. consensus.appmdpi.com The carboxylate group anchors the molecule to a metal surface, while the benzene (B151609) ring creates a hydrophobic layer that blocks the deposition of materials. The effectiveness of these molecules as ALD inhibitors is linked to the coordination chemistry of the carboxylate headgroup with the substrate. mdpi.com The hydroxyl group on this compound could offer an additional point of interaction or modification to fine-tune these properties.

Functionalized Nanoparticles and Hybrid Materials: Benzoic acid derivatives are used to functionalize nanoparticles, creating hybrid materials with tailored properties. For example, silica-coated magnetic iron oxide nanoparticles have been functionalized with a urea-benzoic acid ligand to create a recyclable, heterogeneous catalyst. nih.gov In another application, benzoic acid itself acts as both a reducing agent and a surface stabilizer in the light-promoted synthesis of gold nanoparticles (AuNPs). nih.gov Hydroxybenzoic acids have also been used to cap AuNPs, with the position of the hydroxyl group influencing the size and stability of the resulting nanoparticles. ugm.ac.id

Metal-Organic Frameworks (MOFs): Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. Benzoic acid and its derivatives are excellent building blocks for MOFs due to the coordinating ability of the carboxyl group. brieflands.comwpi.edunih.gov By incorporating ligands like p-hydroxybenzoic acid, researchers have created 3D MOFs with catalytic activity, for instance, in the ring-opening polymerization of lactones. rsc.orgnih.gov The bifunctional nature of this compound (carboxyl and hydroxyl groups) could lead to the formation of MOFs with novel topologies and functionalized pores, suitable for applications in gas storage, separation, or catalysis.

Q & A

Q. What laboratory synthesis methods are recommended for 3-(2-Hydroxypropan-2-yl)benzoic acid?

A two-step approach is commonly employed:

- Step 1 : Friedel-Crafts acylation of benzoic acid derivatives with 2-chloropropane-1,2-diol under acidic conditions to introduce the hydroxypropan-2-yl group.

- Step 2 : Hydrolysis of intermediate esters using aqueous NaOH or H₂SO₄ to yield the carboxylic acid moiety. Purification via recrystallization (ethanol/water) is critical to isolate the product. Side products like unreacted acyl chloride or diastereomers may form due to steric hindrance; these can be minimized by optimizing reaction temperature and stoichiometry .

Q. How can elemental analysis (CHN) and UV-Vis spectroscopy confirm the structure of this compound?

- CHN Analysis : Calculated elemental composition (C₁₀H₁₂O₃) should match experimental values (±0.3% tolerance). For example, expected C: 63.15%, H: 6.32%, N: 0% .

- UV-Vis : The conjugated π-system of the benzoic acid moiety typically absorbs at λmax ~260–280 nm. Substituents like the hydroxypropan-2-yl group may cause bathochromic shifts due to electron-donating effects .

Q. What handling and storage conditions ensure stability?

Store under inert gas (argon/nitrogen) at 2–8°C to prevent oxidation of the tertiary alcohol group. Avoid prolonged exposure to light, as UV radiation may degrade the aromatic ring .

Q. Which spectroscopic techniques best characterize hydroxyl and carboxylic acid groups?

- IR Spectroscopy : O-H stretches (carboxylic acid: ~2500–3000 cm⁻¹; alcohol: ~3200–3600 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹).

- ¹H NMR : Carboxylic acid proton (δ ~12–13 ppm, broad) and hydroxyl proton (δ ~1.5–2.5 ppm, exchangeable with D₂O) .

Advanced Research Questions

Q. How can discrepancies between NMR and crystallographic data be resolved for derivatives?

Discrepancies may arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Use SHELXL for high-resolution refinement of X-ray data to validate bond lengths and angles. Cross-validate with variable-temperature NMR to detect conformational flexibility .

Q. What computational methods predict solubility and crystallinity in different solvents?

Molecular dynamics (MD) simulations with COSMO-RS solvation models can estimate solubility parameters. For crystallinity, density functional theory (DFT) calculations of lattice energy and Hirshfeld surface analysis are recommended. Experimental validation via powder XRD is advised .

Q. How does the 2-hydroxypropan-2-yl group influence acidity compared to other substituents?

The electron-donating hydroxy group decreases the carboxylic acid’s acidity (pKa ~4.5–5.0) compared to unsubstituted benzoic acid (pKa ~4.2). Steric hindrance from the tertiary alcohol may further reduce solvation, as observed in 3,5-difluoro-2-hydroxybenzoic acid derivatives .

Q. What strategies optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions?

The bulky 2-hydroxypropan-2-yl group directs EAS to the para position due to steric hindrance at the ortho site. Computational modeling (e.g., Fukui indices) can predict reactivity. Experimental validation via nitration or halogenation reactions is recommended .

Q. How can tandem MS/MS elucidate fragmentation pathways under varying ionization conditions?

Electrospray ionization (ESI)-MS/MS in negative ion mode typically generates fragments at m/z 151 (loss of COOH) and m/z 133 (loss of H₂O + COOH). Collision-induced dissociation (CID) energy optimization (15–30 eV) enhances resolution of fragmentation patterns .

Q. What catalytic systems improve yield in multi-step syntheses involving this compound?

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids enables functionalization of the benzoic acid ring. For hydroxyl group protection, tert-butyldimethylsilyl (TBS) ethers are preferred due to their stability under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.